Cyclohexa-1,2-diene
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Overview
Description
Cyclohexa-1,2-diene is a cyclic hydrocarbon with the molecular formula C6H8. It is an important intermediate in organic synthesis and has been extensively studied for its potential applications in various fields of science.
Scientific Research Applications
Transfer Hydrogenation
Cyclohexa-1,4-dienes, closely related to Cyclohexa-1,2-diene, have been introduced to Brønsted acid-catalyzed transfer hydrogenation as an alternative to Hantzsch dihydropyridines. These hydrocarbon-based dihydrogen surrogates enable the transfer hydrogenation of alkenes, showing potential in imine reduction and reductive amination (Chatterjee & Oestreich, 2016).
Transfer Hydrofunctionalization
A research program focused on cyclohexa-1,4-diene-based surrogates for difficult-to-handle compounds, expanding to include surrogates of H2, mineral acids, and hydrocarbons. This work has been pivotal in advancing metal-free ionic transfer reactions (Walker & Oestreich, 2019).
Chemical Properties and Synthesis
Cyclohexa-1,3-diene, similar to Cyclohexa-1,2-diene, is a valuable intermediate in complex molecule syntheses due to its reactivity in addition and cycloaddition reactions. Its synthesis methods have been explored extensively, providing insights into its chemical properties and handling precautions (Guppi & O'Doherty, 2008).
Diels-Alder Reaction
Strained allenes like 1,2-cyclohexadiene demonstrate significant reactivity in Diels-Alder reactions with unreactive dienes, offering insights into regioisomer and stereoisomer formations. This has been supported by computational studies, enhancing our understanding of these chemical processes (Nendel et al., 1999).
Hydroamination
Intramolecular hydroamination of cyclohexa-2,5-dienes, related to cyclohexa-1,2-diene, leads to the formation of bicyclic allylic amines. This reaction pathway involves a diastereoselective protonation of a pentadienyl anion, highlighting the potential of cyclohexadienes in organic synthesis (Lebeuf et al., 2006).
Polymerization
The polymerization of cyclohexa-1,3-diene in cyclohexane using sec-BuLi as an initiator results in both soluble and insoluble fractions. The insoluble poly(cyclohexa-1,3-diene) was found to be crystalline, contributing to the understanding of polymer chemistry and its applications (Quirk et al., 2003).
Synthesis and Applications
A review of cyclohexa-1,3-diene, including its homologues and derivatives, systematically accounts for the synthesis methods and the purity of preparations. This provides a comprehensive understanding of the synthetic approaches and purity concerns in the chemical industry (Mironov et al., 1983).
properties
CAS RN |
14847-23-5 |
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Product Name |
Cyclohexa-1,2-diene |
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
InChI |
InChI=1S/C6H8/c1-2-4-6-5-3-1/h1,5H,2,4,6H2 |
InChI Key |
NMGSDTSOSIPXTN-UHFFFAOYSA-N |
SMILES |
C1CC=C=CC1 |
Canonical SMILES |
C1CC=C=CC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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